3-Isopropoxyazetidine

説明

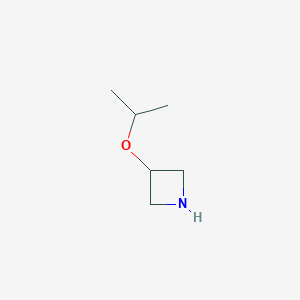

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-propan-2-yloxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(2)8-6-3-7-4-6/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOPXZDLCMWTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680042 | |

| Record name | 3-[(Propan-2-yl)oxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871791-79-6 | |

| Record name | 3-[(Propan-2-yl)oxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Isopropoxyazetidine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the azetidine (B1206935) ring or functionalize a pre-existing azetidine core in an efficient manner. These methods include intramolecular cyclizations and catalyzed alkylations of azetidinol precursors.

Intramolecular Aminolysis Strategies

Intramolecular reactions are powerful tools for the formation of cyclic structures, including the strained four-membered azetidine ring. These strategies typically involve a nucleophilic nitrogen atom attacking an electrophilic carbon center within the same molecule to forge the final ring structure.

A novel and efficient method for constructing the azetidine ring involves the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines. nih.govrsc.org Specifically, Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been identified as an effective catalyst for promoting the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of 3-hydroxyazetidines in high yields. nih.govrsc.org This reaction provides a valuable route to 3-functionalized azetidines, which are precursors for compounds like 3-isopropoxyazetidine.

The reaction proceeds by activating the epoxide with the La(OTf)₃ catalyst, followed by a regioselective nucleophilic attack by the pendant amine on the C3 carbon of the epoxide. nih.govrsc.org This method is notable for its high regioselectivity and tolerance of various functional groups that might be sensitive to other acidic conditions or possess Lewis basic sites. frontiersin.org The reaction has been shown to be effective for a range of substrates, including those with electron-rich and electron-deficient benzyl (B1604629) groups, alkyl amines, and bulky substituents on the nitrogen atom. frontiersin.org

Table 1: Substrate Scope for La(OTf)₃-Catalyzed Intramolecular Aminolysis frontiersin.org

| Entry | Substrate (R Group on Amine) | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl (Bn) | 2aa | 81 |

| 2 | 4-Methoxybenzyl (PMB) | 2ba | 86 |

| 3 | 4-Nitrobenzyl | 2ca | 80 |

| 4 | n-Butyl | 2da | 83 |

| 5 | tert-Butyl | 2ea | 80 |

| 6 | Allyl | 2fa | 64 |

| 7 | Boc-protected aminoethyl | 2ga | 81 |

| 8 | PMB-protected aminoethyl | 2ha | 88 |

| 9 | TBS-protected hydroxyethyl | 2ia | 89 |

| 10 | Cyanoethyl | 2ja | 82 |

Reaction conditions: 5 mol% La(OTf)₃ in refluxing 1,2-dichloroethane (DCE). frontiersin.org

A classical and widely utilized strategy for the formation of the azetidine ring is through an intramolecular Sₙ2 reaction. nih.govfrontiersin.org This method involves the cyclization of a γ-amino compound bearing a suitable leaving group at the terminal position. The nitrogen atom acts as the nucleophile, displacing the leaving group to form the four-membered ring. nih.gov

Commonly employed leaving groups for this transformation include halogens (e.g., bromo) and sulfonate esters (e.g., mesylate, tosylate). nih.govscribd.com The reaction is typically promoted by a base, which deprotonates the amine or sulfonamide to increase its nucleophilicity, thereby facilitating the ring-closing cyclization. scribd.com This approach is fundamental in heterocyclic chemistry and provides a reliable pathway to the core azetidine structure, which can then be further functionalized.

Brønsted Acid Catalyzed Alkylation of Alcohols with 3-Aryl-azetidinols

A direct method for synthesizing azetidine ethers involves the alkylation of alcohols using 3-aryl-azetidinols as the electrophile. rsc.orgrsc.org This approach leverages a Brønsted acid catalyst to selectively activate the tertiary benzylic alcohol of the azetidinol. rsc.orgrsc.org The acid promotes the formation of a stabilized azetidine carbocation intermediate, which is then trapped by an alcohol nucleophile, such as isopropanol, to form the desired 3-alkoxy-3-aryl-azetidine. rsc.org A key advantage of this method is that it avoids the need for strong bases or the pre-functionalization of the alcohol into an alkyl halide, producing water as the only byproduct. rsc.org

This Brønsted acid-catalyzed reaction is particularly effective for the synthesis of 3,3-disubstituted azetidine ethers. Using an N-Cbz-3-(4-methoxyphenyl)azetidin-3-ol as a model substrate, a variety of primary and secondary alcohols can be successfully coupled to form the corresponding ethers in moderate to high yields. rsc.org The reaction demonstrates broad applicability for creating a library of azetidine ethers. rsc.orgrsc.org

Table 2: Synthesis of 3,3-Disubstituted Azetidine Ethers via Brønsted Acid Catalysis rsc.org

| Entry | Alcohol Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 1 | Methanol | 24a | 75 |

| 2 | Ethanol | 24b | 79 |

| 3 | Isopropanol | 24k | 57 |

| 4 | Benzyl alcohol | 24c | 85 |

| 5 | 1-Butanol | 24d | 78 |

| 6 | Cyclohexanol | 24l | 47 |

| 7 | Methoxyethanol | 24g | 52 |

| 8 | Ethylene glycol | 24h | 79 |

Reaction conditions: N-Cbz-3-(4-methoxyphenyl)azetidin-3-ol, alcohol (5 equiv.), p-TsOH·H₂O (20 mol%), MS 4Å, toluene, 80 °C. rsc.org

Azetidine and oxetane ethers are considered valuable ester isosteres in medicinal chemistry, offering a more stable alternative while maintaining desirable physicochemical properties such as polarity. rsc.orgrsc.org The synthesis via Brønsted acid catalysis highlights a practical advantage over some esterification methods by avoiding coupling reagents. More importantly, the resulting ether linkage demonstrates significantly enhanced chemical stability compared to an analogous ester functionality. rsc.org

In comparative stability studies performed on a related oxetane system, the ether linkage showed excellent stability under conditions where the corresponding ester underwent significant degradation. rsc.org For instance, under basic conditions (1 M NaOH), the ester showed only 36% recovery, whereas the ether was fully recovered. rsc.org Similarly, the ether was stable to reducing agents like LiBH₄, which readily reduced the ester. rsc.org This superior stability under basic and reducing conditions makes the azetidine ether motif a robust and attractive replacement for esters in drug design and synthesis. rsc.orgrsc.org

Photochemical Modifications and Cycloaddition Reactions

Photochemical methods offer powerful and direct pathways to strained four-membered rings under mild conditions. These reactions often proceed with high regio- and stereoselectivity, providing rapid access to complex molecular architectures.

Intermolecular [2+2] Photocycloaddition (e.g., of 2-isoxazoline-3-carboxylates with alkenes)

The intermolecular aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct methods for synthesizing functionalized azetidines. nih.govmagtech.com.cn However, traditional approaches often require high-energy ultraviolet light and are limited by competing side reactions. magtech.com.cn

A significant advancement involves a visible-light-mediated intermolecular aza Paternò–Büchi reaction using 2-isoxazoline-3-carboxylates as oxime precursors. rsc.org This method utilizes an iridium-based photocatalyst to activate the 2-isoxazoline-3-carboxylate via a triplet energy transfer mechanism. rsc.org The resulting excited-state triplet intermediate then reacts with a wide range of alkenes to form highly functionalized azetidine products. rsc.org This approach is noted for its operational simplicity, mild reaction conditions, and broad substrate scope, accommodating both electron-donating and electron-withdrawing substituents on the alkene. nih.gov A key advantage is that the resulting azetidine products can be readily converted to free, unprotected azetidines, which are highly desirable synthetic targets. rsc.org

The reaction's regioselectivity is notably independent of the electronic properties of the alkene, suggesting unique reactivity characteristics of the triplet state oxime. nih.gov This provides a complementary synthetic route to azetidines that may be difficult to access through other means.

Table 1: Examples of Azetidine Synthesis via [2+2] Photocycloaddition

| Oxime Precursor | Alkene Partner | Photocatalyst | Yield (%) |

|---|---|---|---|

| 2-isoxazoline-3-carboxylate | Styrene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 97 |

| 2-isoxazoline-3-carboxylate | 4-Methoxystyrene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 99 |

| 2-isoxazoline-3-carboxylate | 1-Hexene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 85 |

| 2-isoxazoline-3-carboxylate | Ethyl vinyl ether | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 91 |

Data synthesized from research findings on visible-light-mediated aza Paternò–Büchi reactions. nih.gov

Direct Photochemical Functionalization of Azetidine-2-carboxylic Acids with Alkenes

While the photocycloaddition reactions described above are effective for forming the azetidine ring, photochemical methods can also be envisioned for the functionalization of a pre-existing azetidine scaffold. The direct photochemical functionalization of azetidine-2-carboxylic acid, a non-proteinogenic amino acid, would provide a route to novel analogs. nih.gov For instance, the conversion of a protected 2-phenylazetidine derivative to a carboxylic acid via oxidation demonstrates the potential for post-synthesis modification of the azetidine ring, creating analogs of azetidine-2-carboxylic acid. nih.gov However, specific methodologies detailing the direct photochemical reaction of the azetidine-2-carboxylic acid core with alkenes are less commonly documented in recent literature compared to ring-forming cycloadditions.

Reduction of Azetidin-2-ones (β-Lactams) for Azetidine Formation

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a well-established and versatile method for preparing the corresponding azetidines. magtech.com.cn The choice of reducing agent is critical to achieve high yields and prevent undesired side reactions, such as reductive ring cleavage.

Utilization of Diborane in Tetrahydrofuran

Diborane (B₂H₆) in tetrahydrofuran (THF) is an effective reagent for the reduction of N-substituted azetidin-2-ones to their corresponding N-substituted azetidines. The reaction is generally rapid and proceeds in good yield, with the stereochemistry of substituents on the azetidine ring being retained during the reduction process.

However, a potential drawback of using diborane is the formation of 3-aminopropanol derivatives as by-products, which result from the reductive cleavage of the C-N bond in the β-lactam ring. The extent of this side reaction can vary depending on the substrate and reaction conditions. In some cases, the borane complex of the resulting azetidine is isolated.

Application of LiAlH₄ and Alanes

Lithium aluminum hydride (LiAlH₄) and alane (AlH₃) are powerful reducing agents also capable of converting β-lactams to azetidines. Alane, in particular, has been shown to be highly effective for this transformation, providing good yields of N-substituted azetidines without the formation of ring-cleavage by-products that can be observed with diborane.

While LiAlH₄ is a potent reagent for reducing amides, its application in β-lactam reduction can sometimes lead to reductive ring opening, which limits its general utility for this specific transformation. The choice between diborane, LiAlH₄, and alanes often depends on the specific substrate and the need to minimize ring-opening side reactions. More modern approaches often favor the use of alanes or diisobutylaluminium hydride (DIBAL-H) to avoid this issue.

Table 2: Comparison of Reducing Agents for Azetidin-2-one (B1220530) Reduction

| Reducing Agent | Solvent | Primary Product | Common By-product(s) |

|---|---|---|---|

| Diborane (B₂H₆) | Tetrahydrofuran (THF) | N-Substituted Azetidine | 3-Aminopropanol derivatives (from ring cleavage) |

| Alane (AlH₃) | Ether | N-Substituted Azetidine | None reported |

| Lithium Aluminum Hydride (LiAlH₄) | Ether / THF | N-Substituted Azetidine | Ring-opened products |

This table summarizes general outcomes for the reduction of N-substituted azetidin-2-ones.

Ring Contraction Strategies (e.g., of isoxazole derivatives)

Ring contraction is another strategic approach to synthesize strained four-membered rings like azetidines from more readily available five-membered heterocycles. magtech.com.cnrsc.org One notable example is the synthesis of N-sulfonylazetidines via the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.org This reaction proceeds via a proposed mechanism involving nucleophilic addition to the amide carbonyl, cleavage of the N-C(O) bond, and subsequent intramolecular cyclization through an Sₙ2 mechanism to form the azetidine ring. rsc.org

Precursor-Based Synthetic Routes

Utilization of this compound as a Key Intermediate

This compound serves as a crucial starting material for the synthesis of more complex molecules, particularly through reactions involving the secondary amine of the azetidine ring. One common transformation is the formation of urea derivatives, which are prevalent in many biologically active compounds.

A widely employed method for the synthesis of ureas involves the reaction of an amine with 1,1'-Carbonyldiimidazole (CDI). This reagent acts as a phosgene equivalent but is a safer, crystalline solid. The reaction typically proceeds in two steps. First, an amine is reacted with CDI to form an imidazolyl carbamate intermediate. Subsequent addition of a second amine to this intermediate results in the formation of the corresponding unsymmetrical urea.

In the context of this compound, it can be reacted with CDI to form an activated intermediate. This intermediate can then be treated with a diverse range of primary or secondary amines to yield a library of 3-isopropoxyazetidinyl ureas. The general reaction scheme is depicted below:

Reaction Scheme for Urea Formation

| Step | Reactants | Product |

| 1 | This compound + 1,1'-Carbonyldiimidazole (CDI) | This compound-1-carbonyl-imidazole (Intermediate) |

| 2 | This compound-1-carbonyl-imidazole + Amine (R-NH2) | 1-(3-Isopropoxyazetidin-1-yl)-3-alkyl/aryl-urea |

This methodology offers a versatile and efficient route to a variety of substituted ureas incorporating the this compound scaffold.

This compound can be handled as either the free base or as a hydrochloride (HCl) salt. The choice between these forms can have significant implications for reaction efficiency, particularly in base-sensitive reactions or when precise stoichiometry is critical.

The free base is the reactive form of the amine and can directly participate in reactions such as urea formation with CDI. However, the free base can be less stable and more prone to degradation or side reactions over long-term storage.

The hydrochloride salt is generally more stable, crystalline, and easier to handle and store. However, for the azetidine to react as a nucleophile, the HCl salt must be neutralized in situ by the addition of a base, such as triethylamine or diisopropylethylamine. This additional step can introduce complexities, such as the potential for side reactions involving the base and the formation of salt byproducts that may need to be removed during workup.

The efficiency of the reaction can be influenced by the choice of base for neutralization and the timing of its addition. Incomplete neutralization will result in lower yields as a portion of the starting material will remain as the unreactive ammonium salt.

Comparison of this compound Forms in Reactions

| Form | Advantages | Disadvantages | Considerations for Reaction Efficiency |

| Free Base | Directly reactive, avoids the need for an additional base. | Less stable for long-term storage, potentially more hygroscopic. | Ensures direct availability of the nucleophile for reaction. |

| HCl Salt | More stable, crystalline, easier to handle and weigh accurately. | Requires in situ neutralization with an external base. | Stoichiometry of the added base is crucial for complete reaction. The choice of base can impact the reaction outcome and purification. |

Derivatization of Azetidine Core Structures

An alternative synthetic strategy involves the modification of a pre-existing azetidine ring to introduce the desired isopropoxy group at the C3 position.

The most common precursor for this approach is a 3-hydroxyazetidine derivative, which is often protected at the nitrogen atom (e.g., with a Boc group) to prevent side reactions. The hydroxyl group can then be converted to the isopropoxy ether via several standard methods:

Williamson Ether Synthesis : This classic method involves the deprotonation of the 3-hydroxyazetidine with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an isopropyl halide (e.g., 2-iodopropane). wikipedia.orgchemistrysteps.commasterorganicchemistry.com

Mitsunobu Reaction : This reaction allows for the conversion of the alcohol to the ether under milder conditions. It involves the reaction of the 3-hydroxyazetidine with isopropanol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). wikipedia.orgtcichemicals.comorganic-chemistry.org This method often proceeds with inversion of stereochemistry at the C3 position.

Following the introduction of the isopropoxy group, the nitrogen protecting group can be removed if the free secondary amine is desired for subsequent reactions.

Synthetic Routes to this compound from 3-Hydroxyazetidine

| Method | Reagents | Key Features |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH)2. Isopropyl Halide (e.g., 2-iodopropane) | Robust and well-established method. Requires strongly basic conditions. |

| Mitsunobu Reaction | Isopropanol, PPh3, DEAD (or DIAD) | Milder reaction conditions. Proceeds with stereochemical inversion. |

Achieving regioselective functionalization at the C3 position of the azetidine ring is a key challenge in the synthesis of these compounds. The use of a 3-oxoazetidine precursor can provide a handle for introducing substituents specifically at this position. For instance, reduction of the ketone to a hydroxyl group provides the precursor for the etherification reactions described above.

Alternatively, direct C-H functionalization methods are an emerging area of research for the selective modification of azetidine rings, though their application for the direct introduction of an isopropoxy group is less common. The primary strategies for regioselective C3 functionalization still rely on the use of precursors with a pre-installed functional group at that position, such as a hydroxyl or a ketone.

Optimization and Scale-Up Considerations in this compound Synthesis

The development of a manufacturing process for multi-kilogram quantities of this compound involves a multi-faceted approach aimed at ensuring safety, scalability, and cost-effectiveness. A typical process development workflow would involve several key stages, each with its own set of parameters to be optimized.

Key Stages in Multi-Kilogram Process Development:

Route Scouting and Selection: Initial efforts focus on identifying the most viable synthetic route that utilizes readily available, cost-effective starting materials and avoids hazardous reagents or extreme reaction conditions.

Process Parameter Optimization: Once a route is selected, critical process parameters are identified and optimized. This includes reaction temperature, pressure, stoichiometry of reactants, and reaction time. The goal is to find a balance that maximizes product yield and purity while ensuring operational safety.

Solvent Selection: The choice of solvent is crucial for reaction efficiency, product isolation, and environmental impact. Ideal solvents for large-scale production should be low-cost, have a good safety profile, and allow for easy product crystallization or extraction.

Work-up and Isolation Procedures: Developing efficient and scalable work-up and isolation procedures is critical for obtaining a high-purity product. This may involve optimizing extraction, distillation, and crystallization steps.

Illustrative Process Development Data for a Key Synthetic Step:

| Parameter | Laboratory Scale (100g) | Pilot Plant Scale (10kg) | Multi-Kilogram Scale (100kg) |

| Reactant A | 1.0 eq | 1.0 eq | 1.0 eq |

| Reactant B | 1.2 eq | 1.1 eq | 1.05 eq |

| Solvent | Tetrahydrofuran (THF) | Toluene | Toluene |

| Temperature | 25 °C | 40 °C | 45 °C |

| Reaction Time | 12 hours | 8 hours | 6 hours |

| Yield | 85% | 90% | 92% |

Controlling impurities in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing. nih.govnih.govresearchgate.net A comprehensive impurity profile must be established for this compound, identifying known and potential impurities arising from starting materials, intermediates, by-products, and degradation products. nih.gov

Sources of Impurities in this compound Synthesis:

Starting Materials: Impurities present in the initial reactants can be carried through the synthesis and contaminate the final product.

Intermediates and By-products: Incomplete reactions or side reactions can lead to the formation of by-products that may be difficult to separate from the desired product. nih.gov

Reagents and Catalysts: Residual reagents, ligands, and catalysts used in the synthesis can be sources of inorganic and organic impurities. nih.gov

Degradation Products: The product may degrade during the reaction, work-up, or storage, leading to the formation of new impurities. nih.gov

Typical Impurity Profile and Control Strategies:

| Impurity Type | Potential Source | Control Strategy |

| Unreacted Starting Materials | Incomplete reaction | Optimization of reaction time and temperature |

| Isomeric Impurities | Non-selective reactions | Use of chiral catalysts or resolving agents |

| Process-Related Impurities | Side reactions | Control of reaction stoichiometry and temperature |

| Residual Solvents | Inefficient drying | Implementation of validated drying procedures |

| Heavy Metals | Catalysts | Use of metal scavengers and purification steps |

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the acceptable limits for various types of impurities in drug substances. nih.gov

Many modern synthetic methods for constructing azetidine rings or functionalizing them rely on transition metal catalysis. rsc.orgnih.govmdpi.com While these metals are essential for the chemical transformation, their presence in the final product is strictly regulated due to potential toxicity. Therefore, efficient methods for their removal are a critical part of the process development.

Common Transition Metals in Azetidine Synthesis:

Palladium (Pd): Often used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. rsc.orgrsc.org

Rhodium (Rh): Can be employed in various catalytic cycles, including ring-opening reactions of aziridines to form azetidines. mdpi.com

Copper (Cu): Used in reactions such as cycloadditions. acs.org

Titanium (Ti): Can mediate coupling reactions in the synthesis of spirocyclic azetidines. rsc.org

Methods for Transition Metal Removal:

| Removal Technique | Description | Advantages | Disadvantages |

| Crystallization | The product is crystallized, leaving the metal impurities in the mother liquor. | Cost-effective and scalable. | May not be effective for all products or impurities. |

| Carbon Treatment | Activated carbon is used to adsorb the metal impurities. | Relatively inexpensive and effective for a range of metals. | Can sometimes lead to product loss through adsorption. |

| Metal Scavengers | Functionalized silica or polymers that chelate and remove specific metals. | High selectivity and efficiency. | Can be more expensive than other methods. |

| Extraction | Aqueous washes with chelating agents can extract metal ions. | Can be integrated into the work-up procedure. | May require multiple extractions for complete removal. |

Key Parameters for Optimization:

Catalyst Loading: Minimizing the amount of catalyst used without compromising the reaction rate or yield is crucial for cost-effectiveness and reducing the burden of metal removal.

Reaction Concentration: Higher concentrations can lead to faster reaction rates but may also increase the risk of side reactions or cause issues with solubility and mixing.

Temperature and Pressure: Fine-tuning these parameters can significantly impact reaction kinetics and selectivity.

Addition Rates: The rate at which reactants are added can influence the formation of by-products and should be carefully controlled.

Example of Reaction Optimization Data:

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | 25 | 24 | 75 |

| 2 | 0.5 | 25 | 24 | 72 |

| 3 | 1.0 | 40 | 12 | 88 |

| 4 | 0.5 | 40 | 12 | 91 |

| 5 | 0.25 | 40 | 18 | 89 |

By systematically evaluating these parameters, a streamlined and robust process can be developed that consistently delivers high yields of this compound with the desired quality profile.

Reactivity and Reaction Mechanisms of 3 Isopropoxyazetidine

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

The reactivity of azetidines, including 3-isopropoxyazetidine, is fundamentally governed by the inherent ring strain of the four-membered heterocyclic system. This strain, a consequence of bond angle deviation from the ideal tetrahedral geometry, makes the ring susceptible to opening reactions that relieve this energetic instability.

Facile N-C Bond Cleavage in Azetidines

The release of ring strain is the driving force for the characteristic N-C bond cleavage reactions of azetidines. This cleavage can be initiated by various reagents and conditions, typically involving protonation or Lewis acid activation of the nitrogen atom, which facilitates nucleophilic attack at one of the ring carbons. For an unsymmetrically substituted azetidine like this compound, the regioselectivity of this cleavage would be an important consideration, influenced by both steric and electronic effects of the isopropoxy group.

Under acidic conditions, protonation of the azetidine nitrogen enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. The cleavage of the N-C bond is a key step in many synthetic applications of azetidines, leading to the formation of functionalized γ-aminoketones or other 1,3-difunctionalized compounds.

Reactions Involving the Azetidine Nitrogen

While ring-opening reactions are a hallmark of azetidine reactivity, the nitrogen atom also retains the characteristic nucleophilicity of a secondary amine, allowing for a variety of functionalization reactions that maintain the four-membered ring.

Nucleophilic Reactivity of the Azetidine Amine

The lone pair of electrons on the nitrogen atom of this compound is available for reaction with electrophiles. The basicity of the azetidine nitrogen is influenced by the ring strain, which can affect the hybridization of the nitrogen orbitals. Generally, the nitrogen in azetidine is considered to be a good nucleophile, readily participating in reactions typical of secondary amines.

N-Alkylation and N-Acylation Reactions

N-Alkylation: this compound is expected to react with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form the corresponding N-alkylated products. These reactions typically proceed via an SN2 mechanism, where the azetidine nitrogen acts as the nucleophile. The general conditions for such reactions often involve a base to neutralize the hydrogen halide byproduct.

Representative N-Alkylation Reaction of an Azetidine

| Azetidine | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| Azetidine | Methyl Iodide | K₂CO₃ | Acetonitrile | 1-Methylazetidine |

N-Acylation: Similarly, this compound would readily undergo N-acylation with acylating agents like acid chlorides or anhydrides to form N-acylazetidines. These reactions are typically fast and efficient, often carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Representative N-Acylation Reaction of an Azetidine

| Azetidine | Acylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| Azetidine | Acetyl Chloride | Pyridine | Dichloromethane | 1-Acetylazetidine |

Formation of Amides and Ureas

The nucleophilic nitrogen of this compound can also participate in reactions to form amides and ureas, which are important functional groups in medicinal chemistry.

Amide Formation: While N-acylation is a common method, amides can also be formed through coupling reactions with carboxylic acids using standard peptide coupling reagents. This would involve the activation of the carboxylic acid, followed by nucleophilic attack by the azetidine nitrogen.

Urea Formation: The reaction of this compound with an isocyanate would lead to the formation of a substituted urea. This reaction is typically a straightforward addition of the amine to the electrophilic carbonyl carbon of the isocyanate.

Reactions at the C3-Position Bearing the Isopropoxy Group

The increased acidity of the C3-proton allows for the deprotonation of N-protected this compound using a strong organolithium base, such as n-butyllithium or sec-butyllithium, to form an α-lithiated intermediate. This nucleophilic carbanion can then be trapped by a variety of electrophiles, leading to the formation of C3-substituted azetidines. The stereochemical outcome of this reaction is often dependent on the nature of the N-protecting group and the electrophile used.

Studies on analogous systems, such as N-Boc-3-methoxyazetidine, have demonstrated the feasibility of this approach. The in situ generation of an N-Boc-2-lithio-2-azetine from N-Boc-3-methoxyazetidine highlights the reactivity of the protons alpha to the oxygen substituent. organic-chemistry.org This lithiated species can react with a range of electrophiles. organic-chemistry.org Similarly, the α-lithiation of N-thiopivaloylazetidin-3-ol and subsequent electrophilic trapping provides access to various 2-substituted 3-hydroxyazetidines, indicating that the C-H bonds adjacent to an oxygen-bearing carbon in an azetidine ring are sufficiently acidic for deprotonation and functionalization. nih.gov

| N-Protecting Group | Base | Electrophile (E+) | Product |

| Boc | s-BuLi | D₂O | 3-Deuterio-3-isopropoxyazetidine-1-carboxylate |

| Boc | s-BuLi | (CH₃)₃SiCl | 3-Isopropoxy-3-(trimethylsilyl)azetidine-1-carboxylate |

| Boc | s-BuLi | CH₃I | 3-Isopropoxy-3-methylazetidine-1-carboxylate |

| Cbz | n-BuLi | PhCHO | (3-Isopropoxyazetidin-3-yl)(phenyl)methanol |

This table represents potential reactions based on the reactivity of analogous compounds.

Direct functionalization of the alkyl chain of the isopropoxy group without affecting the azetidine ring is challenging due to the potential for competing reactions at the azetidine ring itself. However, under specific conditions, reactions such as free-radical halogenation could potentially introduce functionality on the isopropyl moiety. A more plausible approach would involve the dealkylation of the isopropoxy group to yield 3-hydroxyazetidine, followed by re-alkylation with a functionalized isopropyl derivative. This two-step process offers a more controlled and predictable route to functionalization.

Ring-Opening Reactions of the Azetidine Moiety

The inherent ring strain of the azetidine ring makes it susceptible to ring-opening reactions under various conditions. rsc.org This reactivity is a key feature of azetidine chemistry and allows for the transformation of the four-membered ring into other valuable structures.

The ring-opening of this compound can be initiated by nucleophiles or electrophiles.

Nucleophilic Ring-Opening: Under neutral or basic conditions, a nucleophile can attack either of the unsubstituted ring carbons (C2 or C4), leading to the cleavage of a C-N bond. The regioselectivity of this attack is influenced by steric hindrance and the nature of the N-substituent.

Acid-Catalyzed Ring-Opening: In the presence of an acid, the azetidine nitrogen is protonated, forming a more reactive azetidinium ion. dntb.gov.ua Nucleophilic attack on this activated intermediate is more facile. The regioselectivity of the nucleophilic attack on the azetidinium ion is governed by a balance of steric and electronic factors. Attack at the less substituted C2/C4 positions is generally favored. The presence of the isopropoxy group at C3 can also influence the stability of potential carbocationic intermediates, thereby affecting the regioselectivity of ring opening. The strain in the azetidine ring can lead to decomposition pathways, especially under acidic conditions. nih.gov

The ring-opening of this compound can be a strategic step in the synthesis of other heterocyclic systems. For instance, intramolecular ring-opening reactions can lead to the formation of larger rings. If the N-substituent of the azetidine contains a nucleophilic group, an intramolecular cyclization can occur following an initial ring-opening event. For example, an N-substituent with a terminal hydroxyl or amino group could potentially lead to the formation of substituted piperidines or piperazines, respectively, after a suitable ring-opening and recyclization sequence.

The synthesis of azetidines through intramolecular aminolysis of epoxy amines provides a conceptual basis for how ring-opening and closing can be manipulated to form different ring systems. frontiersin.orgnih.gov While not a direct transformation of this compound, these methods illustrate the principles that could be applied to convert the azetidine ring into other heterocyclic structures.

| Reagent/Condition | Intermediate | Resulting Heterocycle |

| Intramolecular nucleophile (e.g., pendant -OH) on N-substituent | Ring-opened amino alcohol | Substituted piperidine (B6355638) or other N,O-heterocycle |

| Di-functional reagent (e.g., amino-thiol) | Ring-opened amino ether | Substituted thiazine (B8601807) derivative |

This table outlines hypothetical transformations based on established azetidine reactivity.

Role of Acidic and Basic Conditions in Ring Opening

The azetidine ring, with a ring strain of approximately 25.4 kcal/mol, is susceptible to ring-opening reactions, though it is notably more stable than the highly strained three-membered aziridine (B145994) ring. rsc.org The regioselectivity and mechanism of this ring-opening are highly dependent on the reaction conditions, specifically the presence of acids or bases.

Acidic Conditions:

Under acidic conditions, the ring nitrogen of this compound is protonated, forming a more reactive azetidinium ion. This activation facilitates nucleophilic attack and subsequent ring cleavage. The reaction generally proceeds through a mechanism with significant SN1 character. libretexts.org The protonated nitrogen acts as a good leaving group upon C-N bond cleavage. The isopropoxy group at C3, being an electron-donating group, can stabilize a partial positive charge on the adjacent carbon, influencing the regioselectivity of the nucleophilic attack.

The likely mechanism involves:

Protonation: The nitrogen atom is protonated by the acid, forming an azetidinium salt.

C-N Bond Cleavage: The C2-N or C4-N bond begins to break, leading to the formation of a carbocation-like transition state. The positive charge is preferentially stabilized at the more substituted carbon or the carbon that can be stabilized by resonance or inductive effects. In the case of this compound, the isopropoxy group can influence the electron density at C3, but the primary sites of nucleophilic attack are typically the C2 and C4 positions.

Nucleophilic Attack: The nucleophile attacks the more substituted or electronically stabilized carbon atom. masterorganicchemistry.com

The regioselectivity in acidic ring-opening of unsymmetrically substituted azetidines is often governed by electronic effects, favoring attack at the carbon that can best stabilize a positive charge.

Basic Conditions:

In the presence of strong nucleophiles under basic or neutral conditions, the ring-opening of azetidines follows an SN2 mechanism. libretexts.org The nucleophile directly attacks one of the electrophilic carbons of the azetidine ring (C2 or C4), leading to the simultaneous cleavage of a C-N bond.

Key characteristics of ring-opening under basic conditions include:

Nucleophilic Strength: A strong nucleophile is generally required to open the relatively stable azetidine ring without prior activation of the nitrogen.

Steric Hindrance: The nucleophilic attack is sensitive to steric hindrance. Consequently, the nucleophile will preferentially attack the less sterically hindered carbon atom. For an N-unsubstituted or N-alkyl-3-isopropoxyazetidine, attack would likely occur at either C2 or C4, depending on the substitution at the nitrogen and the nature of the nucleophile.

The table below summarizes the expected outcomes for the ring-opening of this compound under different conditions, based on general principles of azetidine reactivity.

| Condition | Mechanism | Site of Nucleophilic Attack | Key Intermediates |

| Acidic | SN1-like | More substituted/electronically stabilized carbon (C2 or C4) | Azetidinium ion, carbocation-like transition state |

| Basic | SN2 | Less sterically hindered carbon (C2 or C4) | Pentacoordinate transition state |

Stereochemical Considerations in this compound Reactions

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of enantiomerically pure compounds for applications in medicinal chemistry.

Diastereoselective Approaches to Functionalized Azetidines

The synthesis of functionalized azetidines, including derivatives of this compound, with specific diastereoselectivity is a significant area of research. Diastereoselectivity can be achieved by employing various strategies:

Substrate Control: The existing stereocenters in a chiral starting material can direct the stereochemical outcome of a reaction. For instance, the isopropoxy group at C3 of a chiral this compound can influence the approach of a reagent to other parts of the molecule.

Reagent Control: The use of chiral reagents, catalysts, or auxiliaries can induce diastereoselectivity in the formation of new stereocenters. For example, the diastereoselective synthesis of polysubstituted isoxazolines has been achieved through [4+1]-cycloaddition routes, a strategy that could be conceptually applied to azetidine synthesis. chemistryviews.org

Cycloaddition Reactions: [2+2] cycloaddition reactions are a common method for constructing the azetidine ring. The stereochemistry of the starting materials can be transferred to the product, often with a high degree of diastereoselectivity.

The following table presents hypothetical examples of diastereoselective reactions that could be applied to the synthesis of functionalized this compound derivatives.

| Reaction Type | Reagents/Conditions | Expected Diastereomeric Ratio (d.r.) |

| Reduction of a 2-acyl-3-isopropoxyazetidine | Diastereoselective reducing agent (e.g., L-Selectride®) | >90:10 |

| Alkylation of an N-protected this compound-2-carboxylate enolate | Chiral auxiliary on nitrogen, electrophile | >95:5 |

| [2+2] Cycloaddition | Chiral imine and alkene with a chiral catalyst | >98:2 |

Conformational Analysis and its Impact on Reactivity

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve some of the torsional strain. The puckering of the ring and the orientation of the substituents have a significant impact on the molecule's reactivity.

The conformational equilibrium of this compound would involve the isopropoxy group occupying either a pseudo-axial or a pseudo-equatorial position. The preference for one conformation over the other is determined by steric and electronic factors. Generally, bulkier substituents prefer the less sterically hindered pseudo-equatorial position to minimize 1,3-diaxial interactions.

The conformation of the azetidine ring can influence:

Rate of Reaction: The accessibility of the reaction center to an incoming reagent can be affected by the ring's conformation. For instance, a pseudo-axial substituent might shield one face of the ring from attack.

Stereoselectivity: The preferred conformation can lead to a facial bias in reactions at adjacent positions, resulting in diastereoselective outcomes. The approach of a nucleophile or electrophile may be favored from the less hindered face of the puckered ring.

Computational studies and NMR spectroscopy are valuable tools for determining the preferred conformations of substituted azetidines and understanding how these conformations influence their chemical reactivity.

Advanced Theoretical and Computational Studies on 3 Isopropoxyazetidine and Azetidine Systems

Quantum Chemical Methods in Azetidine (B1206935) Research

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to study the physical and chemical behavior of azetidine derivatives. researchgate.net These computational approaches enable the detailed analysis of various molecular properties, providing a theoretical foundation for observed chemical phenomena.

The electronic properties of a molecule are fundamental to its reactivity. Quantum chemical calculations are used to determine key electronic descriptors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. researchgate.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov A small energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron to a higher energy state. nih.govmdpi.com For instance, DFT calculations can determine the HOMO-LUMO gap, which indicates that charge transfer can occur within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. nih.gov The MEP surface uses a color scale to show electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. nih.gov This analysis is critical for understanding intermolecular interactions and the reactivity patterns of molecules like 3-Isopropoxyazetidine.

| Property | Description | Significance in Azetidine Chemistry |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. mdpi.com | Indicates the nucleophilicity of the azetidine ring, particularly the nitrogen lone pair. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. mdpi.com | Identifies electrophilic sites on the azetidine ring, such as carbon atoms susceptible to attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO orbitals. researchgate.netnih.gov | A smaller gap implies higher chemical reactivity and polarizability. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electron density, indicating regions of positive and negative electrostatic potential. nih.gov | Predicts sites for nucleophilic and electrophilic reactions, guiding synthesis strategies. nih.gov |

Organic compounds with specific electronic characteristics, known as "push-pull" systems, can exhibit significant non-linear optical (NLO) properties. researchgate.net These materials have applications in photonics and optical data storage. nih.gov The NLO response of a molecule, such as its hyperpolarizability (β), can be calculated using quantum chemical methods. researchgate.netejosat.com.tr While specific studies on this compound are not prevalent, the principles can be applied. The introduction of electron-donating (like the isopropoxy group and the nitrogen atom) and electron-withdrawing groups to a conjugated system can enhance NLO properties. Computational analysis helps in designing novel azetidine derivatives with potentially large NLO responses. nih.gov

Before calculating other properties, the most stable three-dimensional structure of a molecule must be determined through geometrical optimization. researchgate.net For a strained four-membered ring like azetidine, this process is particularly important. The ring is not planar, and substituents can exist in different spatial arrangements (conformations). Conformational analysis identifies the lowest energy conformer, which is the most populated and representative structure under normal conditions. DFT methods are highly effective for optimizing molecular geometry and exploring the potential energy surface to find stable conformers of substituted azetidines. researchgate.net

Computational Investigations of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, including those involving the formation and cleavage of the azetidine ring.

The formation of the strained azetidine ring is a key synthetic challenge. rsc.org Computational models can be used to predict which starting materials will successfully react to form azetidines. mit.edu By calculating the energies of transition states—the highest energy point along a reaction coordinate—chemists can understand the feasibility and kinetics of a reaction.

For example, in intramolecular ring-closure reactions to form azetidines, calculations can explain why the formation of a four-membered ring might be kinetically favored over a thermodynamically more stable five-membered ring (pyrrolidine). acs.org DFT calculations have shown that for certain substrates, the activation energy (ΔG‡) for the transition state leading to the azetidine product is lower than that for the corresponding pyrrolidine (B122466), consistent with experimental observations. acs.org These computational insights are crucial for developing new synthetic methods. nih.gov

| Reaction Type | Computational Method | Key Findings |

| Intramolecular SN2 Cyclization | DFT | Calculated transition state energies (ΔG‡) can explain the kinetic preference for forming a 4-membered azetidine ring over a 5-membered ring. acs.org |

| Photochemical [2+2] Cycloaddition | DFT | Models can predict which alkene and oxime pairs will react to form azetidines under photocatalytic conditions. mit.edu |

| Radical Cascade Cyclization | DFT | Calculations indicate that the formation of a stable tertiary radical intermediate is critical for the success of the cyclization process. nih.gov |

The strain in the azetidine ring makes it susceptible to ring-opening reactions. rsc.orgnih.gov When the ring is unsymmetrically substituted, the reaction can proceed through different pathways, leading to different products (regioisomers). Predicting the regioselectivity—that is, which bond will break—is essential for synthetic applications.

Density Functional Theory (DFT) calculations have been successfully used to understand the factors that govern the regioselectivity of nucleophilic ring-opening reactions of azetidinium ions. nih.gov These theoretical studies can model the reaction pathways, calculate the activation barriers for each possible outcome, and identify the electronic and steric factors that favor one regioisomer over another. For instance, computational studies on the intramolecular aminolysis of epoxy amines to form azetidines have shown that the coordination of a Lewis acid catalyst can reverse the inherent regioselectivity of the ring-opening step, a result consistent with experimental data. frontiersin.org This predictive power allows chemists to design reactions that selectively yield the desired product. nih.gov

Energetic Profiles of Isomer Stability (e.g., nitroimine derivatives of azetidine)

Theoretical studies on nitroimine-substituted azetidine derivatives reveal that the stability of different isomers is primarily determined by the covalent bond strength within the strained four-membered ring and the presence of intramolecular hydrogen bonds. researchgate.neticm.edu.pl For instance, in monosubstituted derivatives, the isomer with sp3 hybridization at the C1 position is more stable than the one with sp2 hybridization, as indicated by a lower heat of formation (HOF). icm.edu.pl

For disubstituted derivatives, where the planarity of the ring system leads to sp2 hybridization for most ring atoms, the specific types of covalent bonds become crucial. Isomers containing stronger sp2-sp2 C–N bonds in the four-membered ring are found to be more stable than those with a mix of sp2-sp2 and sp2-sp3 bonds. icm.edu.pl Furthermore, the formation of additional intramolecular hydrogen bonds can further stabilize an isomer. icm.edu.pl Ultimately, computational analyses suggest that while hydrogen bonding contributes to stability, the covalent bond strength within the azetidine ring is the dominant factor in determining the relative stability of isomers. icm.edu.pl

Molecular Dynamics Simulations in Azetidine Derivatives

MD simulations are particularly valuable in drug discovery for studying the stability of ligand-protein complexes. nih.govnottingham.ac.uk This is relevant for azetidine derivatives, which are being explored for various therapeutic applications, including as antiviral agents. nih.govchemrxiv.org In this context, an azetidine-containing compound (the ligand) is docked into the binding site of a target protein, and MD simulations are run to observe the persistence and dynamics of the binding. youtube.commdpi.com

These simulations can predict the stability of the complex by monitoring the interactions, such as hydrogen bonds and hydrophobic contacts, between the azetidine derivative and the protein's amino acid residues. nottingham.ac.uk For example, simulations can reveal whether a ligand remains stably in the binding pocket or dissociates over time. nih.gov By performing simulations at progressively increasing temperatures, a technique known as thermal titration molecular dynamics, researchers can qualitatively estimate the binding stability and differentiate between strong and weak binders. nih.gov Such computational approaches are instrumental in the structure-based design of novel and potent antiviral compounds based on the azetidine scaffold. nih.gov

Theoretical Studies on Energetic Properties of Azetidine Derivatives

Azetidine's strained four-membered ring and the availability of hydrogen atoms for substitution make it an attractive scaffold for designing high-energy-density compounds (HEDCs). researchgate.neticm.edu.pl Theoretical studies, often employing density functional theory, are used to calculate the energetic properties of novel azetidine derivatives to assess their potential as energetic materials. icm.edu.pl

The heat of formation (HOF) is a critical indicator of the energy content of a molecule, with positive HOFs being characteristic of energetic materials. icm.edu.pl Theoretical calculations for a series of azetidine derivatives where hydrogen atoms are stepwise replaced by nitroimine (=NNO2) groups show a linear increase in HOFs with the number of nitroimine groups. researchgate.net Each substitution is estimated to raise the HOF by approximately 232 kJ/mol. icm.edu.pl

Bond dissociation energy (BDE) is used to evaluate the thermal and kinetic stability of a compound, with higher BDEs indicating greater stability. researchgate.neticm.edu.pl For energetic azetidine derivatives, the trigger bond is typically located at the N–NO2 position. researchgate.net Calculations show that the BDE values for nitroimine-substituted azetidines are sufficiently high (over 120 kJ/mol when corrected for zero-point energies) to meet the stability requirements for explosives. researchgate.net

| Compound | Heat of Formation (HOF) [kJ/mol] | Bond Dissociation Energy (BDE) [kJ/mol] | BDE (Zero-Point Energy Corrected) [kJ/mol] |

|---|---|---|---|

| A (Monosubstituted) | 254.9 | 165.7 | 147.6 |

| B (Monosubstituted) | 324.4 | 227.9 | 207.4 |

| C (Disubstituted) | 414.8 | 142.1 | 124.8 |

| D (Disubstituted) | 494.4 | 183.0 | 165.0 |

| E (Trisubstituted) | 696.6 | 156.5 | 139.4 |

| F (Tetrasubstituted) | 903.6 | 157.1 | 144.8 |

Molecular density (ρ), detonation velocity (D), and detonation pressure (P) are key parameters that define the performance of an energetic material. researchgate.net The introduction of nitro groups or other high-nitrogen-content groups into the azetidine structure is an effective strategy for increasing density and enhancing detonation performance. icm.edu.plnih.gov Theoretical calculations, often using the Kamlet-Jacobs equations, are employed to predict these properties. researchgate.net

Studies on nitroimine-substituted azetidines show that as the number of nitroimine groups increases, the molecular density also tends to increase. researchgate.net The predicted detonation velocities and pressures for some of these derivatives, such as trisubstituted and tetrasubstituted compounds, are superior to those of well-known explosives like RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine). researchgate.neticm.edu.pl This suggests that such azetidine derivatives are promising candidates for new high-energy-density materials. researchgate.neticm.edu.pl For example, 1,3,3-trinitroazetidine (TNAZ) is a notable energetic derivative known for its high density (1.84 g/cm³) and excellent detonation velocity. icm.edu.pl

| Compound | Molecular Density (ρ) [g/cm³] | Detonation Velocity (D) [km/s] | Detonation Pressure (P) [GPa] |

|---|---|---|---|

| A (Monosubstituted) | 1.58 | 8.07 | 27.5 |

| B (Monosubstituted) | 1.59 | 8.51 | 31.0 |

| C (Disubstituted) | 1.69 | 8.64 | 32.8 |

| D (Disubstituted) | 1.70 | 9.10 | 37.5 |

| E (Trisubstituted) | 1.75 | 9.35 | 40.5 |

| F (Tetrasubstituted) | 1.82 | 9.76 | 45.4 |

| RDX (Reference) | 1.82 | 9.10 | 34.0 |

Applications of 3 Isopropoxyazetidine in Synthetic Organic Chemistry and Medicinal Chemistry

Role in Medicinal Chemistry

Optimization of Pharmacokinetic and Pharmacodynamic Properties

The incorporation of the 3-isopropoxyazetidine moiety into drug candidates is a strategic approach used by medicinal chemists to fine-tune both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The azetidine (B1206935) ring is considered a "privileged scaffold," a term for molecular frameworks that can bind to multiple biological targets. Its rigid, three-dimensional structure allows for the precise positioning of substituents, which can lead to enhanced binding interactions with proteins and other biological macromolecules.

The isopropoxy group at the 3-position can significantly influence a molecule's properties. It can enhance lipophilicity, which may improve membrane permeability and oral absorption. Furthermore, the azetidine nitrogen can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and interactions with transport proteins. The constrained nature of the azetidine ring can also protect adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.

Table 1: Influence of the Azetidine Scaffold on Drug Properties

| Property | Influence of Azetidine Moiety | Potential Outcome for this compound |

|---|---|---|

| Solubility | Nitrogen atom acts as a basic center, allowing for salt formation. | Improved aqueous solubility, facilitating formulation. |

| Metabolic Stability | The rigid ring can shield metabolically labile sites. | Increased in vivo half-life and bioavailability. |

| Lipophilicity | Can be tuned by substituents (e.g., isopropoxy group). | Enhanced membrane permeability and absorption. |

| Target Binding | Provides a rigid scaffold for the precise orientation of pharmacophores. | Improved potency and selectivity (pharmacodynamics). |

| Molecular Rigidity | Reduces the entropic penalty upon binding to a target. | Higher binding affinity and ligand efficiency. |

Development of Drugs Targeting Specific Biological Pathways (e.g., BTK inhibitors)

The unique conformational properties of the azetidine ring make it an attractive component in the design of inhibitors for specific biological targets, such as kinases. Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell signaling pathways, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.

The azetidine scaffold has been incorporated into novel BTK-targeting agents, including Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, the azetidine ring can serve as a rigid and non-planar linker or as a key binding element that orients the molecule correctly within the BTK active site. The 3-isopropoxy substituent can form specific interactions, such as hydrogen bonds or van der Waals forces, with amino acid residues in the binding pocket, contributing to the inhibitor's potency and selectivity. This precise structural control helps minimize off-target effects, a common challenge with kinase inhibitors.

Beyond BTK, azetidine-containing compounds have been developed as potent inhibitors for other kinases, such as Colony-Stimulating Factor-1 Receptor (CSF-1R) and MerTK, demonstrating the versatility of this scaffold in targeted drug discovery.

Applications in Materials Science

The strained four-membered ring of azetidine derivatives also provides unique opportunities in the field of materials science, particularly in polymer chemistry and asymmetric synthesis.

Polymerization Involving Azetidine Monomers

Azetidine and its derivatives can serve as monomers in ring-opening polymerization (ROP) to produce polyamines, specifically poly(propylenimine). Due to the ring strain, the polymerization can be initiated by cationic species. researchgate.net This process, known as cationic ring-opening polymerization (CROP), leads to the formation of branched poly(propylenimine). acs.org

Furthermore, N-sulfonylated azetidines have been shown to undergo anionic ring-opening polymerization (AROP). nsf.gov This method offers a pathway to linear polyamines with controlled molecular weights. nsf.gov The resulting polymers have a range of potential applications, including use as coatings, chelating agents, and in CO2 capture technologies, where the amine functionalities can reversibly bind carbon dioxide. acs.orgrsc.org

Chiral Templates in Asymmetric Synthesis

When synthesized in an enantiomerically pure form, substituted azetidines are valuable as chiral templates, ligands, or organocatalysts in asymmetric synthesis. birmingham.ac.ukresearchgate.net The conformational rigidity of the azetidine ring is key to its effectiveness. Chiral azetidine-derived ligands can coordinate to a metal center, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction with high enantioselectivity. researchgate.net

These chiral azetidine-based catalysts have been successfully utilized in a variety of important carbon-carbon bond-forming reactions, including:

Henry (nitroaldol) Reactions birmingham.ac.uk

Friedel-Crafts Alkylations birmingham.ac.uk

Michael-type Additions birmingham.ac.uk

The ability to induce high levels of asymmetry makes these compounds valuable tools for the synthesis of complex chiral molecules, such as pharmaceuticals and natural products.

Emerging Applications and Future Directions

The field of azetidine chemistry continues to evolve, with new synthetic methodologies enabling broader applications.

Integration into Flow Chemistry Methodologies

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, has emerged as a powerful technology for chemical synthesis. This methodology offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability.

The synthesis of substituted azetidines, including those with functional groups at the 3-position, has been successfully adapted to flow chemistry systems. uniba.itacs.org For example, the generation and subsequent functionalization of lithiated azetidine intermediates can be performed efficiently and safely in a continuous flow setup. uniba.itacs.org This approach allows for the handling of reactive intermediates at temperatures higher than those feasible in batch reactions, often leading to higher yields and shorter reaction times. uniba.it The integration of flow chemistry facilitates the rapid and reproducible production of this compound and other valuable azetidine building blocks, accelerating their application in drug discovery and materials science. uniba.it

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bruton's tyrosine kinase (BTK) |

Green Chemistry Approaches in this compound Synthesis

Traditional methods for the synthesis of the azetidine core often involve multi-step sequences with hazardous reagents and solvents. The growing emphasis on sustainable chemical manufacturing has spurred the development of greener alternatives for the synthesis of valuable heterocyclic compounds, including this compound. These approaches aim to minimize waste, reduce energy consumption, and utilize less toxic materials.

A plausible green synthetic route to this compound would likely start from the corresponding precursor, 3-hydroxyazetidine. The synthesis of 3-hydroxyazetidine itself can be approached through greener methods, for example, by utilizing La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines frontiersin.orgnih.gov. This method offers high yields and tolerates a range of functional groups. The subsequent etherification of 3-hydroxyazetidine to introduce the isopropoxy group can be made more sustainable by employing greener solvents and catalytic methods.

One of the key principles of green chemistry is the use of environmentally benign solvents. Cyclopentyl methyl ether (CPME) has been identified as a sustainable solvent alternative to traditional ethers like THF or dioxane due to its higher boiling point, lower peroxide formation tendency, and ease of recycling uniba.it. The development of a continuous flow synthesis of 3-substituted azetidines using CPME highlights a significant step towards a more sustainable production of these heterocycles uniba.itacs.orgacs.orguniba.it. Such flow processes offer enhanced safety, better heat and mass transfer, and the potential for automation, all of which contribute to a greener chemical process.

Furthermore, photocatalysis has emerged as a powerful tool in green synthesis, enabling reactions to proceed under mild conditions using visible light as a renewable energy source. Visible light-enabled aza Paternò-Büchi reactions and photo-induced copper-catalyzed radical annulations represent modern, atom-economical methods for constructing the azetidine ring system researchgate.netchemrxiv.orgnih.gov. While not yet specifically reported for this compound, the adaptation of these photocatalytic methods to suitable precursors could provide a more sustainable and efficient synthetic route.

Biocatalysis offers another promising avenue for the green synthesis of azetidines. The use of engineered enzymes, such as cytochrome P450 variants, has been shown to catalyze the enantioselective ring expansion of aziridines to azetidines thieme-connect.comresearchgate.net. This biocatalytic approach operates under mild, aqueous conditions and can provide access to chiral azetidines with high enantioselectivity, overcoming challenges associated with traditional asymmetric synthesis thieme-connect.comresearchgate.net.

| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |

| Use of Greener Solvents | Replacement of hazardous solvents with environmentally benign alternatives like Cyclopentyl methyl ether (CPME). | Etherification of 3-hydroxyazetidine in CPME to reduce solvent-related waste and hazards. |

| Continuous Flow Synthesis | Improved safety, efficiency, and scalability of reactions. | Integration of the synthesis and purification steps of this compound in a continuous flow system. |

| Photocatalysis | Use of visible light as a renewable energy source for mild reaction conditions. | Development of a photocatalytic route to the azetidine core of this compound. |

| Biocatalysis | High selectivity and mild, aqueous reaction conditions using enzymes. | Enantioselective synthesis of a chiral 3-hydroxyazetidine precursor using an engineered enzyme. |

Novel Catalytic Systems for Azetidine Functionalization

The functionalization of the azetidine ring allows for the introduction of diverse chemical handles, enabling the exploration of new chemical space in drug discovery. Novel catalytic systems have been developed to achieve selective functionalization of the azetidine core, including methods that could be applied to this compound.

One of the most powerful strategies for late-stage functionalization is C-H activation. Palladium-catalyzed intramolecular C(sp³)–H amination has been reported for the synthesis of functionalized azetidines rsc.org. This approach allows for the direct conversion of C-H bonds into C-N bonds, providing a concise route to substituted azetidines rsc.org. The application of such a strategy to an N-protected this compound could enable the introduction of substituents at various positions on the ring. The tert-butoxythiocarbonyl (Botc) group has been shown to facilitate the α-lithiation and subsequent electrophilic substitution of N-Botc-azetidine, offering a pathway to C2-functionalized azetidines acs.org.

Visible-light photocatalysis has also been employed for the functionalization of azetidines. A radical strain-release photocatalysis method has been developed to transform azabicyclo[1.1.0]butanes (ABBs) into densely functionalized azetidines chemrxiv.orgthieme-connect.com. This strategy relies on a photosensitizer to promote the homolytic cleavage of various precursors, generating radical intermediates that react with the strained ABB scaffold chemrxiv.org. This approach could potentially be adapted to introduce functional groups onto a pre-formed this compound ring or a suitable precursor.

Gold catalysis has been utilized for the stereoselective synthesis of azetidin-3-ones through the intermolecular oxidation of alkynes nih.gov. While this method leads to a ketone functionality at the 3-position, subsequent reduction and etherification could provide a route to this compound derivatives with various substitutions at other positions.

The table below summarizes some novel catalytic systems and their potential for the functionalization of the this compound scaffold.

| Catalytic System | Functionalization Strategy | Potential Application to this compound |

| Palladium Catalysis | Intramolecular C(sp³)–H Amination | Direct introduction of nitrogen-containing substituents on the azetidine ring. |

| Organolithium/Chiral Ligands | α-Lithiation and Electrophilic Substitution | Stereoselective functionalization at the C2 position of an N-Botc protected this compound. |

| Visible-Light Photocatalysis | Radical Strain-Release of Azabicyclo[1.1.0]butanes | Synthesis of highly functionalized this compound derivatives from ABB precursors. |

| Gold Catalysis | Oxidative Cyclization of N-propargylsulfonamides | Synthesis of substituted azetidin-3-one precursors for further elaboration to 3-isopropoxyazetidines. |

Q & A

Q. How should researchers address contradictory spectral data in published studies of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。